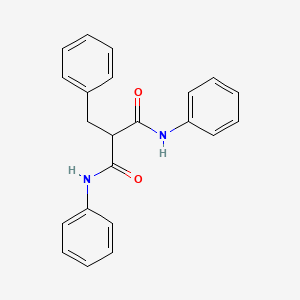![molecular formula C16H20N4O3S B4226415 1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4226415.png)
1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine
Overview
Description
1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using a unique method, and its mechanism of action and biochemical effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the inhibition of pro-inflammatory cytokine production. It has been shown to bind to the active site of enzymes involved in cell wall synthesis, preventing the formation of peptidoglycan and leading to bacterial cell death. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains and to reduce the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine in lab experiments include its high purity and yield, its antimicrobial and anti-inflammatory properties, and its potential as an antioxidant. However, its limitations include its relatively high cost and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine. One direction is to further study its mechanism of action and to identify potential targets for its use as an antimicrobial, anti-inflammatory, or antioxidant agent. Another direction is to explore its potential as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Additionally, further studies could be conducted to investigate its potential applications in fields such as agriculture and food preservation.
Scientific Research Applications
1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties and has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19-7-9-20(10-8-19)15(21)12-24-16-18-17-14(23-16)11-22-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJYCHPBZXZRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



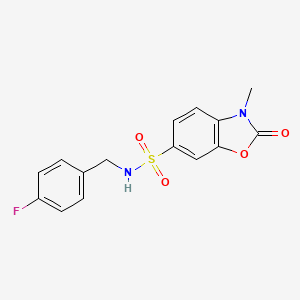
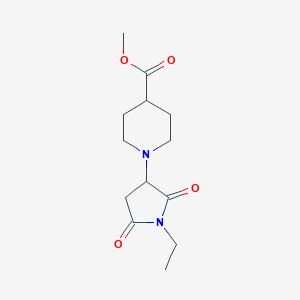
![N-(1-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4226349.png)
![ethyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B4226352.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4226356.png)
![1-cycloheptyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4226360.png)
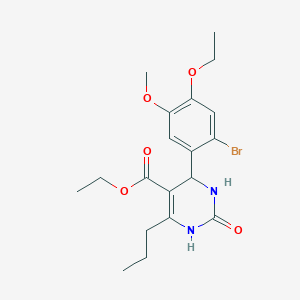
![N-(2-fluorobenzyl)-2-({1-[4-(methylsulfonyl)phenyl]ethyl}amino)acetamide](/img/structure/B4226372.png)
![N-[5-({[1-(2-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4226388.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4226405.png)
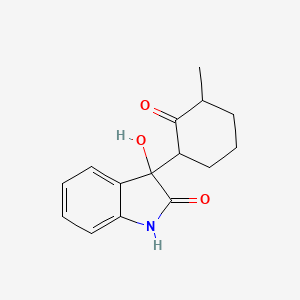
![1-[5-nitro-2-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4226420.png)
